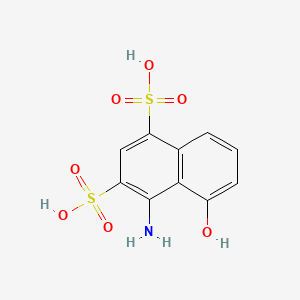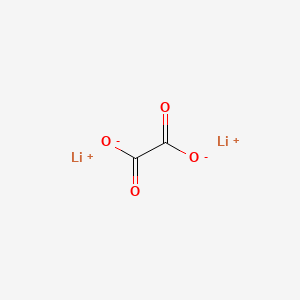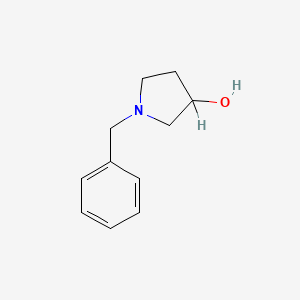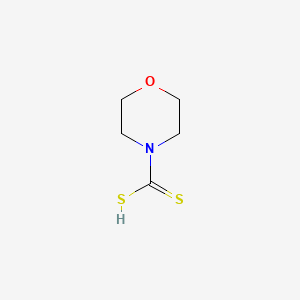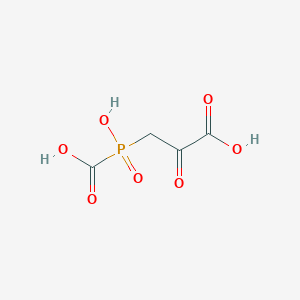
Carboxyphosphonopyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyphosphonopyruvate is a dicarboxylic acid.
Applications De Recherche Scientifique
Pyruvate Carboxylase and Metabolism
Pyruvate carboxylase (PC) is an enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a crucial step in gluconeogenesis and anaplerosis. This reaction is vital for replenishing TCA cycle intermediates and is implicated in various metabolic processes, including lipid synthesis and insulin secretion. Studies on PC offer insights into the role of carboxylation reactions, potentially relevant to compounds like Carboxyphosphonopyruvate, in metabolic regulation and disease states such as diabetes and metabolic syndrome. For example, deregulation of PC expression is associated with type 2 diabetes, and targeted inhibition of PC in mouse models has shown a reduction in adiposity and improved insulin sensitivity (Lao-On, Attwood, & Jitrapakdee, 2018).
Bisphosphonates and Bone Metabolism
Bisphosphonates, compounds that include phosphonate groups, are primarily known for their role in treating bone diseases by inhibiting osteoclast activity. However, they also have implications for osteoblastic activity and bone formation, which could be relevant when considering the applications of phosphonate-containing compounds like Carboxyphosphonopyruvate. Research has shown that bisphosphonates can enhance the proliferation of bone marrow stromal cells (BMSCs) and initiate osteoblastic differentiation, suggesting a potential role in promoting bone health and regeneration (von Knoch et al., 2005).
Anaplerotic Roles in Tissue Metabolism
Anaplerosis, the process of replenishing TCA cycle intermediates, is critical in various tissues for maintaining metabolic homeostasis. The anaplerotic roles of enzymes like PC in the liver, kidney, adipocytes, and astrocytes highlight the importance of carboxylation reactions in metabolic pathways. These insights could be extrapolated to understand the potential applications of Carboxyphosphonopyruvate in metabolic engineering and disease treatment, where modulation of anaplerotic reactions could have therapeutic benefits (Jitrapakdee, Vidal-Puig, & Wallace, 2006).
Propriétés
Nom du produit |
Carboxyphosphonopyruvate |
|---|---|
Formule moléculaire |
C4H5O7P |
Poids moléculaire |
196.05 g/mol |
Nom IUPAC |
3-[carboxy(hydroxy)phosphoryl]-2-oxopropanoic acid |
InChI |
InChI=1S/C4H5O7P/c5-2(3(6)7)1-12(10,11)4(8)9/h1H2,(H,6,7)(H,8,9)(H,10,11) |
Clé InChI |
YTKWPNBYPYOWCP-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O |
SMILES canonique |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Morfamquat [ISO]](/img/structure/B1218459.png)



![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)



